N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,5-dimethoxybenzamide
Description
The compound N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,5-dimethoxybenzamide features a benzamide core substituted with 3,5-dimethoxy groups. The pyrazole ring at the N1-position is further substituted with a 4-fluoro-1,3-benzothiazole moiety.
Properties
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-11-7-17(22-19(26)12-8-13(27-2)10-14(9-12)28-3)25(24-11)20-23-18-15(21)5-4-6-16(18)29-20/h4-10H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLLPJHOLAQHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analysis
Benzamide Core Modifications: The target compound shares the 3,5-dimethoxybenzamide motif with ORG25543 and SiFA-M-FP,5, but differs in the heterocyclic substituents. Compound 40 replaces the benzothiazole with a pyrimidinone ring, reducing molecular rigidity and possibly altering enzyme inhibition kinetics .
Isoxaben demonstrates that dimethoxybenzamides can exhibit agrochemical activity, suggesting the target compound could be repurposed for pesticidal applications with structural tweaks .
Physical Properties :
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